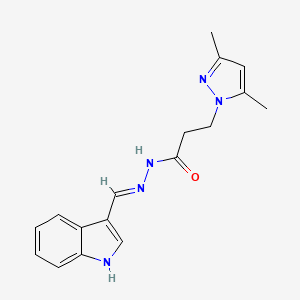
AFX-9901
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AFX-9901 is derived from a natural compound and has potent tumorcidal and anti-angiogenic properties. In pilot human studies it demonstrated efficacy in a variety of solid tumors and had minimal side effects.
科学的研究の応用
1. Regulation of Intracellular Localization and Transcriptional Activity
AFX-9901 has been studied for its role in cellular processes, particularly in the regulation of intracellular localization and transcriptional activity. Research shows that AFX, a human Forkhead transcription factor, undergoes phosphorylation by protein kinase B (PKB), impacting its localization and function. This phosphorylation shifts AFX from the nucleus to the cytoplasm, influencing its transcriptional activity and potentially playing a role in cell cycle regulation and oncogenic transformation (Brownawell et al., 2001); (Takaishi et al., 1999).
2. Impact on Cell Cycle and Potential in Cancer Research
This compound is also significant in the context of cell cycle regulation and cancer research. The Forkhead transcription factors AFX, FKHR, and FKHR-L1, which this compound mimics, have been shown to cause growth suppression in various cell lines, including those transformed by Ras or lacking the tumor suppressor PTEN. AFX specifically induces a G1 cell cycle arrest, independent of retinoblastoma protein but dependent on the cell-cycle inhibitor p27kip1, suggesting its potential role in oncogenic transformation (Medema et al., 2000).
3. Role in Genomic Rearrangements Associated with Leukemia
The AFX gene, related to this compound, is involved in genomic rearrangements in acute leukemias. AFX fuses with MLL in leukemias characterized by a t(X;11)(q13;q23) translocation. This fusion disrupts the forkhead domain of the AFX protein, similar to disruptions seen in other cancers, indicating a potential role in leukemic pathogenesis (Borkhardt et al., 1997).
4. Insights into Mechanisms of Apoptosis in Hepatocellular Carcinoma
Research on this compound extends to its effects on apoptosis in cancer cells. A study demonstrated that silencing the AFP gene (related to this compound) in hepatocellular carcinoma cells induced apoptosis, potentially through up-regulation of Caspase-3. This finding provides insights into the mechanisms of cell death in cancer, highlighting the therapeutic potential of targeting AFX-related pathways (Feng, 2011).
特性
分子式 |
C18H18Cl3FN4OS |
|---|---|
外観 |
Solid powder |
同義語 |
AFX9901; AFX-9901; AFX 9901; ; NONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191478.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191480.png)
![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)
![4-[(2-Amino-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191483.png)
![2-amino-5-methyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191486.png)
![2,7-Diamino-3-(1,3-benzodioxol-5-yldiazenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191488.png)
![2-{[(5-chloropyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191490.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]isonicotinohydrazide](/img/structure/B1191491.png)
![2-{3,3-Bis[(2-hydroxyethyl)amino]-2-nitro-2-propenylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191494.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B1191495.png)
![Methyl 4-amino-3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate](/img/structure/B1191496.png)

![3-benzyl-8-{[2-(3-methylphenoxy)ethyl]thio}-3H-purin-6-amine](/img/structure/B1191498.png)
![3-benzyl-8-[(2-phenoxyethyl)thio]-3H-purin-6-amine](/img/structure/B1191499.png)